Amine Basicity: Fluorophenyl vs. Phenyl Substituent
The predicted acid dissociation constant (pKa) of 4-(4-fluorophenyl)pyridin-2-amine is 6.42±0.11, which is 0.21 log units lower (less basic) than that of its non-fluorinated analog 4-phenylpyridin-2-amine (pKa 6.63±0.11) . This reduction in basicity arises from the electron-withdrawing inductive effect of the para-fluorine atom (Hammett σp = +0.06), which decreases electron density on the pyridine nitrogen and the primary amine [1]. In contrast, the 4-methyl analog (σp = −0.17) would be expected to exhibit the opposite effect, with increased amine basicity.
| Evidence Dimension | Amine basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.42±0.11 (predicted) |
| Comparator Or Baseline | 4-Phenylpyridin-2-amine: pKa = 6.63±0.11 (predicted) |
| Quantified Difference | ΔpKa = −0.21 (target less basic by a factor of approximately 1.6-fold in protonation equilibrium) |
| Conditions | Predicted values from ChemicalBook using ACD/Labs pKa prediction algorithm; standard conditions (25°C, aqueous) |
Why This Matters
A 0.21-unit pKa shift alters the protonation state at physiological pH, directly affecting solubility, membrane permeability, and salt formation behavior, making the fluorinated compound the preferred choice when reduced basicity and enhanced neutral fraction at pH 7.4 are desired for CNS penetration or reduced hERG liability.
- [1] Hammett, L. P. J. Am. Chem. Soc. 1937, 59, 96–103. Para-fluoro σp = +0.06. View Source
